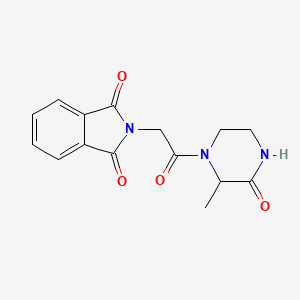

![molecular formula C23H23N3O2 B2603600 N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 537011-51-1](/img/structure/B2603600.png)

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

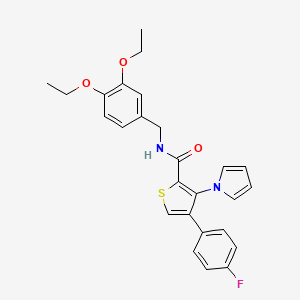

“N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyridin-2-amine group and a 3,4-dimethoxyphenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 3,4-dimethoxyphenyl group is a benzene ring with two methoxy (OCH3) groups attached at the 3 and 4 positions .Aplicaciones Científicas De Investigación

Analytical Techniques and Bioactivation Metabolites

The heterocyclic aromatic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), shows significant similarity in structure to the compound . It is carcinogenic in rodents, and its bioactivation involves phase I N-hydroxylation followed by phase II esterification, which allows it to bind to DNA purines. The analysis of PhIP and its metabolites in biological matrices, foodstuffs, and beverages highlights the importance of sensitive and selective analytical methods, particularly liquid chromatography coupled to mass spectrometry, for studying the biological effects and exposure of such compounds (Teunissen et al., 2010).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole, underscore their value as versatile synthetic intermediates with significant biological importance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, indicating the potential for similar compounds in drug development and organic synthesis (Li et al., 2019).

Formation, Mitigation, and Metabolism of HAAs in Food Processing

The formation of heterocyclic aromatic amines (HAAs) during food processing, particularly in meat products, and their mitigation strategies highlight the relevance of understanding the generation, metabolism, and dietary intake control of similar compounds for human health. Factors influencing HAAs' generation include processing temperature, time, and chemical composition of the meat, with several mitigation strategies such as the use of antioxidant-rich marinades being effective in reducing these compounds (Chen et al., 2020).

Nutritional Aspects and Carcinogenic Potential

The carcinogenic potential and nutritional aspects of food-derived heterocyclic amines, including PhIP, underline the complex relationship between diet, mutagenicity, and cancer risk. Experimental studies suggest a significant role of dietary HAAs in mammary gland cancer in rodents, highlighting the need for further research on the impact of similar compounds in human health and disease (Snyderwine, 1994).

Mecanismo De Acción

Target of action

Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .

Mode of action

The exact mode of action can vary depending on the specific indole derivative and its target. Indole derivatives are known to interact with their targets and cause changes that can result in various biological activities .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of action

The molecular and cellular effects of an indole derivative’s action can vary depending on the specific compound and its biological activity. For example, some indole derivatives have been shown to have inhibitory activity against certain viruses .

Action environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. Specific details would depend on the particular compound .

Direcciones Futuras

The future directions for research on “N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, compound 7d has been suggested as a potential agent for the further development of tubulin polymerization inhibitors .

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(26-21-10-6-7-13-24-21)16-11-12-19(27-2)20(14-16)28-3/h4-14,23,25H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLJFFKHQLTZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2603520.png)

![5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one](/img/structure/B2603523.png)

![4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester](/img/structure/B2603525.png)

![(4-Methoxyphenyl)[6-methoxy-4-(phenylsulfonyl)quinolin-3-yl]methanone](/img/structure/B2603526.png)

![(5R,8S,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-Hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2603527.png)

![(E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2603529.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2603538.png)

![[(Z)-[1-amino-2-(4-tert-butylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate](/img/structure/B2603539.png)